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Compound of Interest

Compound Name: AZ14133346

Cat. No.: B15612050 Get Quote

Welcome to the AZD9291 (Osimertinib) Technical Support Center. This resource is designed for

researchers, scientists, and drug development professionals to help navigate and troubleshoot

potential off-target effects of AZD9291 during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AZD9291 (Osimertinib)?

A1: AZD9291, also known as Osimertinib, is a third-generation, irreversible epidermal growth

factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target

both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M

resistance mutation, which commonly arises after treatment with first- or second-generation

EGFR TKIs.[1][2] AZD9291 forms a covalent bond with the cysteine-797 residue in the ATP-

binding site of mutant EGFR, thereby irreversibly inhibiting its kinase activity.[3]

Q2: Is AZD9291 (Osimertinib) completely selective for mutant EGFR?

A2: While AZD9291 is highly selective for mutant forms of EGFR over wild-type (WT) EGFR, it

is not entirely specific.[1][3] Like most kinase inhibitors, it can interact with other kinases to

varying degrees, which may lead to off-target effects.

Q3: What are the known or predicted off-targets of AZD9291 (Osimertinib)?
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A3: Experimental screening against a large panel of kinases has shown that AZD9291 has a

generally clean profile. However, some kinases, including ErbB2, ErbB4, ACK1, ALK, BLK,

BRK, MLK1, and MNK2, have shown significant inhibition at a concentration of 1 µM.[1]

Additionally, computational studies have predicted a number of other potential off-targets, such

as Janus kinase 3 (JAK3), mitogen-activated protein kinases (MAPKs), and Src family kinases.

[4] Chemical proteomics studies have also identified cathepsins as potential off-targets, which

may be related to the drug's accumulation in lysosomes.[3]

Q4: What are the common resistance mechanisms to AZD9291 (Osimertinib)?

A4: Resistance to AZD9291 can occur through on-target EGFR-dependent mechanisms or off-

target EGFR-independent mechanisms. The most well-characterized on-target resistance

mechanism is the acquisition of a tertiary C797S mutation in the EGFR kinase domain, which

prevents the covalent binding of AZD9291.[5] Off-target resistance mechanisms often involve

the activation of bypass signaling pathways, such as MET or HER2 amplification, or alterations

in downstream signaling components like the RAS-MAPK and PI3K-AKT pathways.[5]

Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with AZD9291

(Osimertinib) and suggests potential causes and solutions related to off-target effects.
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Observed Issue
Potential Cause (Off-Target

Related)

Recommended

Troubleshooting Steps

Unexpected cellular phenotype

not consistent with EGFR

inhibition

The observed phenotype may

be due to the inhibition of an

off-target kinase or signaling

pathway.

1. Validate with an alternative

EGFR inhibitor: Use a

structurally different EGFR

inhibitor with a known distinct

off-target profile to see if the

phenotype persists. 2. Perform

a rescue experiment: If the off-

target is known, try to rescue

the phenotype by activating

the downstream pathway of

the off-target kinase. 3.

Conduct a kinome-wide

screen: Use a kinase activity or

binding assay to identify other

kinases inhibited by AZD9291

at the concentrations used in

your experiments.

Toxicity in cell lines at

concentrations that should be

selective for mutant EGFR

AZD9291 may be inhibiting

other essential kinases or

cellular proteins, leading to

cytotoxicity.

1. Titrate the concentration:

Determine the minimal

effective concentration that

inhibits mutant EGFR

phosphorylation without

causing significant cell death.

2. Assess apoptosis markers:

Use assays such as Annexin V

staining or caspase-3 cleavage

to confirm if the observed cell

death is due to apoptosis. 3.

Consult off-target databases:

Check publicly available

databases for known off-

targets of AZD9291 that are

critical for cell survival.
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Inconsistent results between

different cell lines with the

same EGFR mutation

The off-target landscape may

differ between cell lines,

leading to variable responses.

1. Characterize your cell lines:

Profile the expression levels of

known and predicted off-target

kinases in your cell lines of

interest. 2. Use multiple cell

lines: Confirm your findings in

several cell lines with the same

EGFR mutation to ensure the

observed effect is not cell-line

specific.

Development of resistance to

AZD9291 without the C797S

mutation

Resistance may be driven by

the activation of bypass

signaling pathways due to off-

target effects or other

mechanisms.

1. Analyze bypass pathways:

Use Western blotting or

phospho-proteomics to

investigate the activation of

alternative signaling pathways

such as MET, HER2, or RAS-

MAPK. 2. Test combination

therapies: Based on the

identified activated pathway,

test the combination of

AZD9291 with an inhibitor of

the respective bypass pathway

(e.g., a MET inhibitor).

Data Presentation
Summary of AZD9291 (Osimertinib) On-Target and Off-
Target Activity
The following table summarizes the known inhibitory activities of AZD9291. It is important to

note that obtaining a comprehensive and standardized set of IC50 values for all potential off-

targets is challenging, and the data below is compiled from various sources.
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Target IC50 (nM) Assay Type Comments

On-Target

EGFR (L858R) 12 Recombinant Enzyme

Potent inhibition of

sensitizing mutation.

[1]

EGFR

(L858R/T790M)
1 Recombinant Enzyme

High potency against

the key resistance

mutation.[1]

Potential Off-Targets

(>60% inhibition at 1

µM)

ErbB2 (HER2) Moderate
Biochemical Kinome

Panel

A known bypass

pathway in EGFR

inhibitor resistance.[1]

ErbB4 (HER4) Moderate
Biochemical Kinome

Panel

Member of the EGFR

family.[1]

ACK1 Moderate
Biochemical Kinome

Panel

A non-receptor

tyrosine kinase.[1]

ALK Moderate
Biochemical Kinome

Panel

An important target in

a subset of NSCLC.[1]

BLK Moderate
Biochemical Kinome

Panel

A member of the Src

family of tyrosine

kinases.[1]

BRK Moderate
Biochemical Kinome

Panel

A non-receptor

tyrosine kinase.[1]

MLK1 Moderate
Biochemical Kinome

Panel

A mixed-lineage

kinase.[1]

MNK2 Moderate
Biochemical Kinome

Panel

A MAP kinase-

interacting

serine/threonine

kinase.[1]
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Predicted Off-Targets

(Computational)

JAK3 Predicted Molecular Docking
Involved in cytokine

signaling.[4]

MAPKs Predicted Molecular Docking
Key downstream

effectors of EGFR.[4]

Src Predicted Molecular Docking
Involved in various

signaling pathways.[4]

Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
Objective: To determine the selectivity profile of AZD9291 across a broad range of kinases.

Methodology:

Compound Preparation: Prepare a stock solution of AZD9291 in DMSO. For a single-dose

screen, a final concentration of 1 µM is often used.

Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of

purified, active human kinases (e.g., Eurofins DiscoverX, Reaction Biology).

Binding or Activity Assay: The service will typically perform a competition binding assay (e.g.,

KINOMEscan™) or an in vitro kinase activity assay.

Competition Binding Assay: AZD9291 competes with an immobilized, active-site directed

ligand for binding to each kinase. The amount of kinase bound to the solid support is

quantified.

Kinase Activity Assay: The ability of AZD9291 to inhibit the phosphorylation of a substrate

by each kinase is measured, typically using a radiometric or fluorescence-based method.

Data Analysis: Results are usually provided as a percentage of inhibition at the tested

concentration or as dissociation constants (Kd) or IC50 values.
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Interpretation: A selective inhibitor will show high affinity or potent inhibition of the intended

targets (mutant EGFR) and minimal interaction with other kinases. "Hits" are typically defined

as kinases inhibited above a certain threshold (e.g., >50% or >90% inhibition).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for
Target Engagement
Objective: To confirm the engagement of AZD9291 with its on-target and potential off-targets in

a cellular context.

Methodology:

Cell Culture and Treatment: Culture NSCLC cell lines (e.g., NCI-H1975, which harbors the

L858R/T790M mutations) to ~80% confluency. Treat cells with various concentrations of

AZD9291 or a vehicle control (DMSO) for a specified time (e.g., 2 hours).

Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot

the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a

short period (e.g., 3 minutes) to induce protein denaturation.

Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or with a suitable lysis

buffer. Separate the soluble protein fraction from the precipitated protein aggregates by

centrifugation.

Protein Quantification and Analysis: Quantify the amount of soluble target protein (e.g.,

EGFR, and potential off-targets) remaining in the supernatant at each temperature using

Western blotting or mass spectrometry.

Data Analysis: Plot the amount of soluble protein as a function of temperature for both

treated and untreated samples. A shift in the melting curve to a higher temperature in the

presence of AZD9291 indicates target engagement and stabilization.

Protocol 3: Phospho-Proteomic Analysis of Bypass
Pathway Activation
Objective: To identify changes in signaling pathway activation in response to AZD9291

treatment, which may indicate off-target effects or resistance mechanisms.
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Methodology:

Cell Culture and Treatment: Culture relevant NSCLC cell lines and treat with AZD9291 at a

clinically relevant concentration for different time points (e.g., 6, 24, 48 hours). Include a

vehicle control.

Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into

peptides using trypsin.

Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques such as

titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: Use bioinformatics software to identify and quantify the phosphopeptides.

Compare the phosphoproteome of AZD9291-treated cells to control cells to identify

differentially phosphorylated proteins and signaling pathways.

Interpretation: Upregulation of phosphorylation in pathways such as the MET, HER2, or

MAPK pathways may indicate the activation of bypass resistance mechanisms.

Visualizations
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Caption: Intended EGFR signaling pathway inhibition by AZD9291 (Osimertinib).
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Caption: Troubleshooting workflow for investigating off-target effects of AZD9291.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4315625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4315625/
https://www.biorxiv.org/content/10.1101/2022.12.06.519165v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC5693604/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5693604/
https://pubmed.ncbi.nlm.nih.gov/34459459/
https://pubmed.ncbi.nlm.nih.gov/34459459/
https://www.researchgate.net/figure/A-summary-of-IC50-values-of-different-EGFR-mutants-to-osimertinib-and-gefitinib-IC50-of_fig5_323568448
https://www.benchchem.com/product/b15612050#dealing-with-off-target-effects-of-az14133346
https://www.benchchem.com/product/b15612050#dealing-with-off-target-effects-of-az14133346
https://www.benchchem.com/product/b15612050#dealing-with-off-target-effects-of-az14133346
https://www.benchchem.com/product/b15612050#dealing-with-off-target-effects-of-az14133346
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15612050?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

